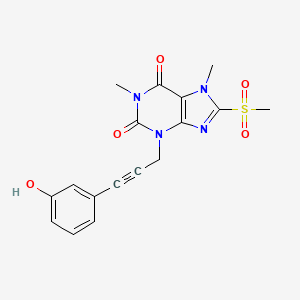
TC13172
Übersicht
Beschreibung
This compound, also known as TC13172 , has a molecular formula of C17H16N4O5S . It is a mixed Lineage Kinase Domain-Like protein (MLKL) inhibitor with single nanomolar potency.
Molecular Structure Analysis
The compound has a molecular weight of 388.4 g/mol . Its IUPAC name is 3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 388.4 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound also has three rotatable bonds . Its XLogP3-AA value, which predicts its lipophilicity, is 0.7 .Wissenschaftliche Forschungsanwendungen
Hemmung der Nekroptose
TC13172 ist ein potenter Hemmstoff der Nekroptose, einer Form des regulierten Zelltods {svg_1}. Es zielt auf das Mixed Lineage Kinase Domain-Like Protein (MLKL) ab, das der Hauptvermittler dieses Zelltodwegs ist {svg_2}. This compound bindet kovalent an Cystein 86 (Cys-86) von MLKL {svg_3}, hemmt dessen Funktion und verhindert die Nekroptose {svg_4}.
Behandlung von Krankheiten
Aufgrund seiner Fähigkeit, die Nekroptose zu hemmen, hat this compound potenzielle Anwendungen bei der Behandlung von Krankheiten, bei denen diese Form des Zelltods eine Rolle spielt {svg_5}. Dies umfasst verschiedene entzündliche Erkrankungen, neurodegenerative Erkrankungen und bestimmte Krebsarten {svg_6}.
Forschungswerkzeug
This compound dient als wertvolles Forschungswerkzeug zur Untersuchung der biologischen Funktion von MLKL und der molekularen Maschinerie des regulierten Zelltods {svg_7}. Es hilft Forschern zu verstehen, wie MLKL als Reaktion auf verschiedene Stimuli oder Stressoren aktiviert wird {svg_8}.
Arzneimittelentwicklung
This compound bietet eine Grundlage für die Entwicklung neuer Medikamente, die auf MLKL zielen, um die Nekroptose zu beeinflussen {svg_9}. Seine Struktur und Wirkungsweise können die Entwicklung effektiverer und spezifischerer MLKL-Hemmstoffe leiten {svg_10}.
Studien zur metabolischen Stabilität
Das Vorhandensein einer Methylsulfonylgruppe in this compound führt dazu, dass es leicht mit nukleophilen Reagenzien reagiert, was möglicherweise zu Off-Target-Aktivität und schlechter metabolischer Stabilität in vivo führt {svg_11}. Diese Eigenschaft von this compound kann verwendet werden, um die metabolische Stabilität ähnlicher Verbindungen zu untersuchen und zu verbessern {svg_12}.
Studien zum Hefewachstum
This compound wurde in Studien mit Hefen verwendet, die bestimmte Proteine exprimieren. Die Exposition gegenüber this compound kann die maximale Wachstumsrate dieser Hefen wiederherstellen, obwohl eine konzentrationsabhängige Toxizität von this compound beobachtet wurde {svg_13}.
Wirkmechanismus
Target of Action
TC13172, also known as 3-(3-(3-Hydroxyphenyl)prop-2-yn-1-yl)-1,7-dimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione, is an inhibitor of the Mixed Lineage Kinase Domain-Like protein (MLKL) . MLKL is a key player in the necroptosis pathway, a form of programmed cell death .
Mode of Action
This compound interacts with its target, MLKL, by covalently binding to Cysteine86 (Cys-86) . This binding locks MLKL in a monomeric state, preventing it from translocating to the plasma membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the necroptosis signaling pathway . Necroptosis is a type of programmed cell death that is morphologically similar to necrosis . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .
Pharmacokinetics
It is noted that this compound can react readily with nucleophilic reagents due to the presence of a methylsulfonyl group, which potentially facilitates off-target activity and poor metabolic stability in vivo .
Result of Action
The result of this compound’s action is the protection of cells from necroptosis . By preventing MLKL from translocating to the plasma membrane, this compound inhibits the final step of plasma membrane permeabilization, a key event in necroptosis .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Biochemische Analyse
Biochemical Properties
TC13172: plays a crucial role in biochemical reactions by inhibiting the activity of MLKL. MLKL is a necroptosis executor that mediates ion influx and causes cell structure disruption This compound binds to MLKL with high affinity, exhibiting an EC50 value of 2±0.6 nM in HT-29 cells . This binding interaction prevents the oligomerization and translocation of MLKL from the cytoplasm to the cell membrane, thereby inhibiting necroptosis . Additionally, This compound does not disrupt the phosphorylation of MLKL, indicating a specific inhibitory mechanism .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. In HT-29 cells, This compound effectively blocks necroptosis by inhibiting MLKL . This inhibition prevents the disruption of cell structure and maintains cellular integrity. Furthermore, This compound influences cell signaling pathways by preventing the translocation of MLKL, which is essential for the execution of necroptosis . This compound also impacts gene expression related to necroptosis, thereby modulating cellular metabolism and function .
Molecular Mechanism
At the molecular level, This compound exerts its effects by binding to MLKL and inhibiting its activity . The compound covalently binds to Cysteine86 (Cys-86) of MLKL, which is crucial for its inhibitory action . This binding prevents the oligomerization and translocation of MLKL, thereby blocking the necroptosis pathway . Additionally, This compound does not interfere with the phosphorylation of MLKL, indicating a selective inhibition mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to three years when stored as a powder at -20°C and one year when stored as a liquid at -80°C . Over time, This compound maintains its inhibitory activity against MLKL, effectively blocking necroptosis in HT-29 cells . Long-term studies have shown that This compound can sustain its effects on cellular function without significant degradation .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, This compound effectively inhibits MLKL and prevents necroptosis without causing adverse effects . At higher doses, the compound may exhibit off-target activity due to the presence of a methylsulfonyl group, which can react with nucleophilic reagents . This off-target activity may lead to poor metabolic stability and potential toxicity in vivo .
Metabolic Pathways
This compound: is involved in metabolic pathways related to necroptosis. The compound interacts with MLKL, inhibiting its activity and preventing the execution of necroptosis . This interaction affects metabolic flux and metabolite levels associated with necroptosis, thereby modulating cellular metabolism . Additionally, This compound may undergo metabolic degradation in vivo, leading to the formation of metabolites that could influence its activity and stability .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization to target sites . This interaction ensures that This compound reaches MLKL and exerts its inhibitory effects . The distribution of This compound within cells and tissues is crucial for its efficacy in blocking necroptosis .
Subcellular Localization
The subcellular localization of This compound is essential for its activity and function. The compound is directed to specific compartments or organelles where it interacts with MLKL . This localization is facilitated by targeting signals or post-translational modifications that guide This compound to its site of action . The precise localization of This compound ensures its effectiveness in inhibiting necroptosis and maintaining cellular integrity .
Eigenschaften
IUPAC Name |
3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-19-13-14(18-16(19)27(3,25)26)21(17(24)20(2)15(13)23)9-5-7-11-6-4-8-12(22)10-11/h4,6,8,10,22H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQLCNOQWGSELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1S(=O)(=O)C)N(C(=O)N(C2=O)C)CC#CC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2093393-05-4 | |
| Record name | 3-[3-(3-hydroxyphenyl)prop-2-yn-1-yl]-8-methanesulfonyl-1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TC13172 interact with its target, MLKL, and what are the downstream effects?
A1: this compound is a potent inhibitor of mixed lineage kinase domain-like protein (MLKL), a key regulator of necroptosis [, ]. Research shows that this compound covalently binds to Cysteine86 (Cys-86) of MLKL []. This interaction disrupts MLKL's function, effectively inhibiting its oligomerization and translocation to the cell membrane []. Consequently, this compound effectively blocks the necroptotic pathway.
Q2: How does the structure of this compound relate to its activity against MLKL?
A2: While the provided research doesn't offer detailed structure-activity relationship (SAR) data for this compound specifically, it does highlight its development through "scaffold morphing" from a xanthine MLKL inhibitor []. This suggests that modifications to the core structure of similar compounds can significantly impact their potency and selectivity toward MLKL. Further research into the SAR of this compound and its analogs would be beneficial to optimize its pharmacological properties.
Q3: What are the advantages of this compound compared to other potential MLKL inhibitors?
A3: this compound exhibits high potency against MLKL, reaching single nanomolar IC50 values []. Moreover, it demonstrates a significantly lower reaction rate with glutathione compared to its precursor compound, implying reduced off-target effects and potentially lower cellular toxicity []. This improved profile makes this compound a promising starting point for further drug development targeting MLKL-related diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




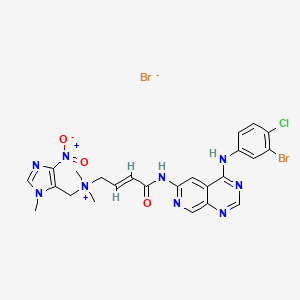



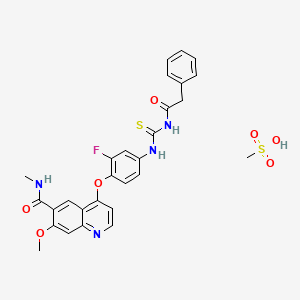
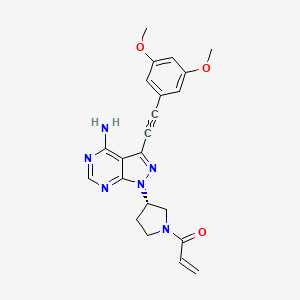
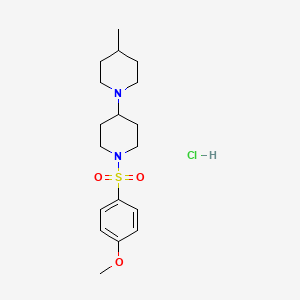
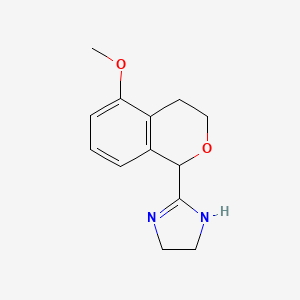
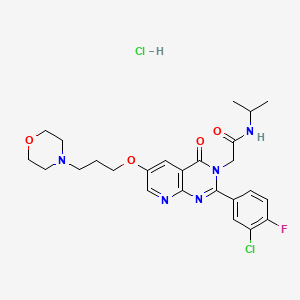

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)